4-(Heptafluoropropiltio)anilina

Descripción general

Descripción

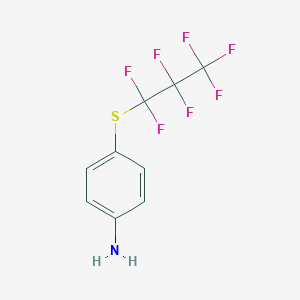

4-(Heptafluoropropylthio)aniline is a compound that has garnered interest due to its potential utility in diverse applications. It is an organic compound with the molecular formula C9H6F7NS and a molecular weight of 293.2 g/mol . The compound consists of an aniline moiety substituted with a heptafluoropropylthio group, which imparts unique chemical properties.

Aplicaciones Científicas De Investigación

4-(Heptafluoropropylthio)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-(Heptafluoropropylthio)aniline typically involves the reaction of 2-bromoheptafluoropropane with aniline in the presence of sodium dithionite, a solvent, and a catalyst . This method avoids the use of problematic solvents like DMF and does not require zinc or sulfur dioxide . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 4-(Heptafluoropropylthio)aniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

4-(Heptafluoropropylthio)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The heptafluoropropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mecanismo De Acción

The mechanism of action of 4-(Heptafluoropropylthio)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Heptafluoropropylthio)benzene

- 4-(Heptafluoropropylthio)phenol

- 4-(Heptafluoropropylthio)benzoic acid

Uniqueness

4-(Heptafluoropropylthio)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Actividad Biológica

4-(Heptafluoropropylthio)aniline is a specialized organic compound characterized by the incorporation of a heptafluoropropylthio group into the aniline structure. This unique modification potentially enhances its chemical stability and alters its interactions with biological systems, making it a compound of interest in various fields, including materials science and pharmaceuticals. This article reviews the biological activity of 4-(heptafluoropropylthio)aniline, focusing on its interactions, potential applications, and relevant research findings.

The molecular formula of 4-(heptafluoropropylthio)aniline is C10H8F7S. Its structure includes a heptafluoropropyl group attached to a thioether linkage with an aniline moiety. The presence of fluorinated groups is known to influence the compound's solubility, stability, and reactivity in biological systems.

Biological Activity

Research on the biological activity of 4-(heptafluoropropylthio)aniline is limited; however, insights can be drawn from studies on similar fluorinated compounds. Fluorinated organic compounds often exhibit unique pharmacokinetic profiles due to their altered interactions with biological membranes and proteins.

Interaction Studies

- Membrane Interaction : Fluorinated compounds are known to interact differently with lipid bilayers compared to their non-fluorinated counterparts. This may result in altered permeability and bioavailability.

- Protein Binding : The presence of fluorine can enhance binding affinity to certain proteins, potentially affecting enzyme activity and receptor interactions.

Case Studies

While specific case studies on 4-(heptafluoropropylthio)aniline are scarce, related research provides valuable context:

- Fluorinated Amines : Studies on fluorinated amines have shown that they can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Toxicity Assessments : Research indicates that fluorinated compounds may possess varying levels of toxicity depending on their structure and functional groups. For instance, some fluorinated anilines have been associated with cytotoxic effects in mammalian cell lines.

Research Findings

Recent studies have highlighted the potential applications of 4-(heptafluoropropylthio)aniline in various domains:

- Materials Science : Its unique properties make it suitable for developing advanced materials with enhanced durability and chemical resistance.

- Pharmaceuticals : The compound's structural characteristics suggest potential as a lead compound in drug development, particularly in targeting specific biological pathways.

Comparative Analysis

To better understand the significance of 4-(heptafluoropropylthio)aniline, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-(Propylthio)aniline | C9H13NS | Less fluorinated; used in various organic syntheses. |

| 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | C11H12F7N | Contains both methyl and heptafluoro groups; potential pharmaceutical applications. |

| 4-Heptafluoroisopropylaniline | C10H8F7N | Similar fluorination pattern; studied for material applications. |

Propiedades

IUPAC Name |

4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F7NS/c10-7(11,8(12,13)14)9(15,16)18-6-3-1-5(17)2-4-6/h1-4H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHWKSKVSOZEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366012 | |

| Record name | 4-(Heptafluoropropylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172961-00-1 | |

| Record name | 4-(Heptafluoropropylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.